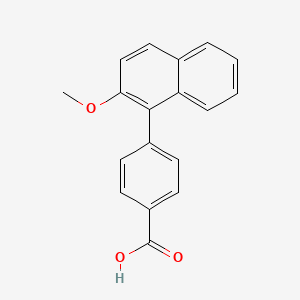
2,4-Diphenoxypyrimidine
説明
2,4-Diphenoxypyrimidine is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 and is commonly used in research .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves multi-component coupling reactions . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-17-16(18-15)20-14-9-5-2-6-10-14/h1-12H . This code represents the connectivity and stereochemical information of the molecule .
科学的研究の応用
1. Agricultural and Herbicidal Applications
2,4-Diphenoxypyrimidine derivatives, specifically 2,4-diphenyl pyrimidine derivatives, have been studied for their bleaching activities in plants. These compounds work by inhibiting the formation of colored carotenoids and the accumulation of phytoene, targeting the enzyme phytoene desaturase. This inhibition plays a significant role in agricultural contexts, particularly in the development of herbicides (Sandmann, 2001).
2. Antimicrobial and Antifungal Activity
Pyrimidine derivatives, including those related to this compound, have shown notable antimicrobial and antifungal activities. For instance, imidazole–pyrimidine hybrids have been synthesized and demonstrated effectiveness against various bacterial and fungal pathogens (Pathan & Rahatgaonkar, 2016). Similarly, other pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, offering potential applications in pharmaceutical and medical research (Bhuiyan et al., 2005).
3. Cancer Research and Antitumor Agents
In the field of cancer research, diphenylfuran diamidines, which are structurally related to this compound, have been explored for their potential as antitumor agents. These compounds can accumulate selectively in cell nuclei or mitochondria, depending on their structure, and bind to DNA, offering a novel strategy for drug-induced apoptosis in cancer cells (Lansiaux et al., 2002).
4. Synthesis and Characterization in Chemistry
This compound and its derivatives are subjects of synthesis and characterization studies in the field of chemistry. These studies involve exploring various synthetic routes and characterizing the resulting compounds, which is crucial for their application in different scientific fields. For example, the synthesis and characterization of 2-methoxydiphenidine, a structurally related compound, have been detailed, highlighting the analytical challenges and differentiation techniques in chemical analysis (McLaughlin et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2,4-diphenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-17-16(18-15)20-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGOATVEGVYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




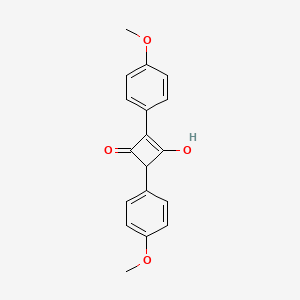
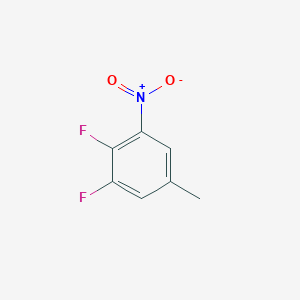
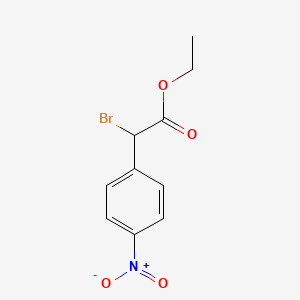
![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)
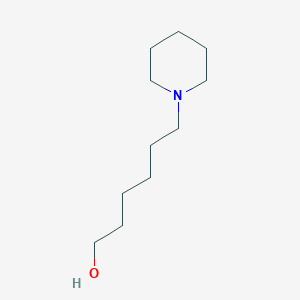


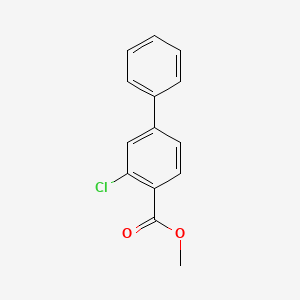
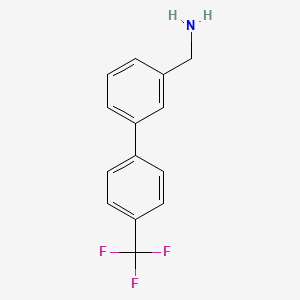
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)
